molecular formula C18H20N2 B4193806 2-(ADAMANTAN-1-YL)QUINOXALINE

2-(ADAMANTAN-1-YL)QUINOXALINE

Cat. No.: B4193806
M. Wt: 264.4 g/mol
InChI Key: HQSSEIFZGFOSAN-UHFFFAOYSA-N
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Description

Overview of Quinoxaline (B1680401) Scaffolds in Modern Organic Chemistry

Quinoxalines, which are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, are significant building blocks in organic synthesis. rsc.orgresearchgate.net Their versatile chemical nature allows for a wide array of chemical transformations, making them valuable precursors for more complex molecules. rsc.org Quinoxaline derivatives are integral to the development of various functional materials, including dyes, fluorescent materials, and electroluminescent materials. rsc.org The quinoxaline scaffold is also considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov This has spurred extensive research into novel synthetic methodologies for creating and functionalizing quinoxaline derivatives. rsc.orgbenthamdirect.com

Significance of Adamantane (B196018) Architectures in Contemporary Chemical Research

Adamantane, a tricyclic alkane with a diamondoid structure, possesses a unique combination of properties that make it a valuable component in modern chemical research. nih.govnih.gov Its rigid, bulky, and highly lipophilic nature can significantly influence the properties of a molecule it is incorporated into. nih.govscispace.comresearchgate.net The introduction of an adamantane moiety can enhance a compound's metabolic stability and bioavailability by preventing its rapid breakdown in biological systems. scispace.comevitachem.com This has led to the incorporation of adamantane in several clinically approved drugs for a variety of conditions. nih.gov Furthermore, the three-dimensional structure of adamantane provides a rigid scaffold that can be used to orient functional groups in a specific spatial arrangement, which is crucial for targeted interactions with biological molecules. nih.govpublish.csiro.au

Rationale for Investigating 2-(Adamantan-1-yl)quinoxaline as a Hybrid Molecular System

The combination of the quinoxaline and adamantane moieties into a single hybrid molecule, this compound, presents a compelling area of investigation. evitachem.com This molecular design aims to leverage the advantageous properties of both components. The quinoxaline core provides a versatile platform for chemical modification and is associated with a wide range of biological activities, while the adamantane group is expected to enhance the compound's lipophilicity and metabolic stability. scispace.comevitachem.com The study of such hybrid systems is driven by the potential to create novel compounds with unique physicochemical properties and tailored functionalities. nih.govresearchgate.net Research into adamantane-quinoxaline hybrids is exploring their potential in various applications, including medicinal chemistry and materials science. evitachem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-2-4-16-15(3-1)19-11-17(20-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSSEIFZGFOSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Adamantan 1 Yl Quinoxaline

Strategies for the Construction of the Quinoxaline (B1680401) Core

The formation of the quinoxaline scaffold, a key structural motif in numerous biologically active compounds, is a well-explored area of organic synthesis. The methodologies for constructing this bicyclic heterocycle, particularly when substituted with a bulky adamantane (B196018) group, rely on both classical and modern synthetic strategies.

Condensation Reactions with 1,2-Dicarbonyl Precursors and ortho-Phenylenediamines

The most fundamental and widely employed method for synthesizing the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This classical approach, first reported by Körner and Hinsberg in 1884, forms the basis for the synthesis of a vast library of quinoxaline derivatives. encyclopedia.pubrsc.org For the specific synthesis of 2-(Adamantan-1-yl)quinoxaline, this involves the reaction of ortho-phenylenediamine with an appropriate adamantane-containing 1,2-dicarbonyl precursor.

Traditionally, these condensation reactions often required harsh conditions, such as refluxing in solvents like ethanol (B145695) or acetic acid for extended periods, which could lead to lower yields and the formation of byproducts. encyclopedia.pub However, significant progress has been made in developing milder and more efficient protocols. Modern iterations of this reaction can be performed under ambient conditions, sometimes without the need for a catalyst, by carefully selecting the solvent system. nih.govresearchgate.net For instance, catalyst-free methods using water as a solvent at elevated temperatures have been developed for the synthesis of various quinoxalines from phenacyl bromides and o-phenylenediamines. nih.govresearchgate.net

The general mechanism involves the initial nucleophilic attack of one amino group of the diamine on a carbonyl carbon of the dicarbonyl compound, followed by dehydration to form an imine. A subsequent intramolecular cyclization and a second dehydration step yield the final aromatic quinoxaline ring. The versatility of this method allows for a wide range of substituents on both the diamine and the dicarbonyl precursor, enabling the synthesis of a diverse array of quinoxaline derivatives.

Catalytic Approaches in Quinoxaline Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, offer maximum contact and can be highly effective even at low concentrations. github.io Various transition metal complexes have been employed to catalyze quinoxaline synthesis.

Ruthenium Catalysts : Ruthenium complexes have been successfully used for quinoxaline synthesis. For example, a ruthenium catalyst in the presence of potassium hydroxide (B78521) facilitates the oxidative cyclization of o-phenylenediamines with vicinal-diols to yield quinoxalines. researchgate.net Ruthenium pincer complexes have also been shown to catalyze the dehydrogenative coupling of 2-amino-alcohols to form related pyrazines, a reaction extendable to quinoxaline synthesis. acs.orgelsevierpure.com

Rhodium Catalysts : Rhodium complexes are effective for the transfer hydrogenation of N-heteroarenes, including quinoxalines. ugent.be A half-sandwich Rh(III) complex immobilized on a bipyridine-based covalent triazine framework has demonstrated excellent activity for the transfer hydrogenation of a wide variety of quinoxalines in water. ugent.be Furthermore, rhodium(I)/BINAP catalyst systems have been used for the asymmetric dearomatization of quinoxalinium salts, producing chiral dihydroquinoxalines with high enantioselectivity. researchgate.netnih.gov

Palladium Catalysts : Palladium-catalyzed reactions represent a powerful tool for C-C bond formation. nih.gov A palladium-catalyzed reductive N-heteroannulation of enamines derived from 2-nitrobenzenamines can produce 1,2-dihydroquinoxalines. researchgate.net More recently, a palladium-catalyzed hydrogenative annulation of catechols and nitroarylamines has been developed, providing straightforward access to novel quinoxaline derivatives. rsc.org

Nickel Catalysts : Inexpensive and earth-abundant nickel catalysts have been developed for the synthesis of quinoxalines. A phosphine-free, molecularly defined nickel catalyst can assemble quinoxalines via a double dehydrogenative coupling from diamines and diols under aerobic conditions at a mild temperature of 80 °C. acs.org

Lanthanide Catalysts : Lanthanide reagents, such as Cerium(IV) Ammonium (B1175870) Nitrate (CAN), are valued for being inexpensive, water-tolerant, and highly reactive. nih.govmdpi.com A catalytic amount of CAN (5 mol%) in water or acetonitrile (B52724) can efficiently catalyze the condensation of 1,2-diketones and 1,2-diamines at room temperature, affording quinoxaline products in excellent yields (up to 98%) within minutes. encyclopedia.pubmdpi.comresearchgate.net

Table 1: Examples of Homogeneous Catalysts in Quinoxaline Synthesis
Catalyst SystemReactantsProduct TypeRef.
Ruthenium complex / KOHo-Phenylenediamines, Vicinal-diolsQuinoxalines researchgate.net
Rh(III) complex on CTFQuinoxalines, Sodium formateTetrahydroquinoxalines ugent.be
Rh(I)/BINAPQuinoxalinium salts, Boronic acidsDihydroquinoxalines researchgate.netnih.gov
Palladium catalystCatechols, NitroarylaminesQuinoxalines rsc.org
Nickel complexDiamines, DiolsQuinoxalines acs.org
Cerium(IV) Ammonium Nitrate (CAN)o-Phenylenediamines, 1,2-DiketonesQuinoxalines encyclopedia.pubmdpi.comresearchgate.net

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages such as easy separation from the reaction mixture, potential for recycling, and enhanced stability. rsc.orgmdpi.com This approach is central to developing more sustainable and economical synthetic processes.

A highly effective protocol for synthesizing this compound utilizes a heterogeneous catalyst system. evitachem.com The reaction involves the condensation of ortho-phenylenediamine with an adamantyl-containing diketone using molybdophosphovanadates supported on alumina. This method proceeds at room temperature in toluene (B28343) and can achieve yields as high as 93%. evitachem.com The Keggin-type heteropolyoxometalates, such as AlCuMoVP, act as reusable Brønsted acid catalysts. nih.gov The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. nih.gov

A wide variety of other heterogeneous catalysts have also been reported for general quinoxaline synthesis, highlighting the versatility of this approach.

Table 2: Selected Heterogeneous Catalysts for Quinoxaline Synthesis
CatalystSolventTemperatureKey FeaturesRef.
Molybdophosphovanadates on AluminaTolueneRoom Temp.High yield (up to 93%) for adamantyl quinoxaline, reusable evitachem.comnih.gov
Phosphate Fertilizers (MAP, DAP, TSP)EthanolRoom Temp.Eco-friendly, low-cost, high yields (89-99%) nih.govdergipark.org.tr
Silica (B1680970) NanoparticlesSolvent-freeRoom Temp.Green, efficient, reusable catalyst rsc.org
Zinc Ferrite (ZnFe₂O₄) NanoparticlesDMFRoom Temp.Green, recyclable, good yields ias.ac.in
Cobalt Nanoparticles on SBA-15Toluene110 °CExcellent activity, reusable up to 10 times mdpi.com

The development of transition-metal-free synthetic methods for quinoxalines has gained significant momentum, driven by the desire to avoid the costs, toxicity, and product contamination associated with metal catalysts. rsc.orgresearchgate.net These protocols often employ simple, readily available reagents or organocatalysts under mild conditions.

One common strategy involves the use of iodine as a catalyst. For example, a catalytic amount of iodine in DMSO can promote the oxidative cyclization of o-phenylenediamines with α-hydroxy ketones to form quinoxalines in high yields. encyclopedia.pubnih.gov Other approaches utilize organocatalysts like nitrilotris(methylenephosphonic acid) or simple reagents such as ammonium bifluoride in aqueous ethanol. nih.gov Visible-light-promoted synthesis using organo-photoredox catalysts like Rose Bengal has also been shown to be effective for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds at room temperature. nih.gov Furthermore, some protocols require no catalyst at all, relying on green solvents like water or specific reaction conditions to drive the transformation. nih.govresearchgate.net A metal- and light-free protocol has been specifically highlighted for the development of adamantane-quinoxalone hybrids.

Advanced Functionalization of the Quinoxaline Ring System

Beyond the initial construction of the quinoxaline core, its subsequent functionalization is crucial for tuning its chemical and physical properties. The reactivity of the this compound scaffold allows for several chemical transformations.

The quinoxaline ring system can undergo electrophilic substitution reactions, and the nitrogen atoms can direct further functionalization. evitachem.com Additionally, the quinoxaline structure can be reduced to the corresponding dihydro- or tetrahydroquinoxalines, which may possess different biological profiles. evitachem.com

A significant area of research is the direct C–H functionalization of the quinoxaline ring, which avoids the need for pre-functionalized substrates and offers a more atom-economical route to new derivatives. nih.gov While much of this work has focused on quinoxalin-2(1H)-one derivatives, the principles are applicable to the broader class of quinoxalines. rsc.orgnih.govsioc-journal.cnfrontiersin.org Methods for direct C-H arylation, alkylation, and vinylation have been developed under both metal-catalyzed and metal-free conditions. frontiersin.orgacs.orgmdpi.comnih.govresearchgate.net For instance, a visible-light-induced, catalyst-free method for the arylation and alkylation of quinoxalin-2(1H)-ones using air as the oxidant has been reported. mdpi.com Similarly, photoredox-catalyzed direct arylation using diaryliodonium salts provides efficient access to 3-arylquinoxalin-2-(1H)-ones. nih.gov

Palladium-catalyzed C-H activation has also been used to functionalize 2-arylquinoxalines, where the quinoxaline nitrogen acts as an integrated directing group to achieve regioselective ortho-arylation of the aryl substituent. researchgate.net

Introduction and Functionalization of the Adamantane Moiety

The incorporation of the bulky and structurally unique adamantane group is a critical aspect of synthesizing the target compound. This is typically achieved by starting with an already functionalized adamantane precursor that can react to form the quinoxaline ring.

Adamantane C-H Functionalization Strategies

Direct functionalization of the strong tertiary C-H bonds of the adamantane framework represents a powerful strategy for creating suitable precursors. researchgate.netrsc.org The adamantane cage possesses an unusually high tertiary C-H bond dissociation energy (99 kcal/mol), making selective activation challenging. researchgate.net Methodologies to overcome this include:

Radical-Based Functionalization : Direct conversion of diamondoid C-H bonds to C-C bonds can be achieved through radical intermediates, which have unique stability in these systems. rsc.org

Directed C-H Activation : This approach uses directing groups to position a metal catalyst close to a specific C-H bond, enabling its activation and subsequent functionalization. cuni.czresearchgate.net For instance, bidentate groups like amides connected to a pyridine (B92270) moiety can facilitate intramolecular palladium insertion into an adamantane C-H bond, forming a palladacycle intermediate that can then be arylated or otherwise modified. cuni.cz

Photoredox and H-atom Transfer (HAT) Catalysis : A novel method uses photoredox and H-atom transfer catalysis for the direct and chemoselective functionalization of the strong tertiary C-H bonds of adamantanes. researchgate.net

These strategies are fundamental to preparing adamantane-containing building blocks necessary for the synthesis of complex molecules like this compound.

Derivatization from Adamantane-1-carboxylic Acid and Related Precursors

Adamantane-1-carboxylic acid is a key and readily available starting material for synthesizing a variety of functionalized adamantane derivatives. researchgate.netwikipedia.org It can be prepared through the carboxylation of adamantane using reagents like formic acid and sulfuric acid. wikipedia.orgorgsyn.org

From this acid, a diverse array of precursors can be synthesized:

Esters, Amides, and Thioesters : Standard transformations of the carboxylic acid group lead to the formation of esters, amides, and other derivatives. researchgate.net

1-Adamantyl Ketones : These are crucial precursors for quinoxaline synthesis. For example, 1-(adamantan-1-yl)-2-bromoethanone can be reacted with 5-substituted-2-amino-1,3,4-thiadiazoles to form adamantyl-imidazolo-thiadiazoles, showcasing the reactivity of adamantyl ketones in forming heterocyclic systems. plos.org

Adamantyl-substituted α-dicarbonyls : The most direct route to this compound involves the condensation of an o-phenylenediamine (B120857) with an adamantyl-substituted α-dicarbonyl compound, such as 1-(adamantan-1-yl)ethane-1,2-dione.

Regioselective Synthesis of this compound

The regioselective synthesis of this compound ensures that the adamantane group is attached specifically at the C-2 position of the quinoxaline ring. The most common and effective method is the condensation reaction between an ortho-phenylenediamine and an unsymmetrical 1-adamantyl-α-dicarbonyl compound.

The classical and most widely used technique for generating the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.comnih.gov When an unsymmetrical dicarbonyl, such as 1-(adamantan-1-yl)ethane-1,2-dione (adamantylglyoxal), is used with an unsubstituted o-phenylenediamine, the reaction typically yields a single regioisomer, this compound, due to the differing reactivity of the two carbonyl groups.

If a substituted o-phenylenediamine is used, a mixture of regioisomers can result. However, strategies exist to control the reaction's outcome. For instance, in related systems, masking the more reactive amino group of a substituted diamine allows for controlled cyclization, yielding a specific regioisomer. beilstein-journals.org For the synthesis of this compound itself, using an unsubstituted o-phenylenediamine with an adamantyl-α-dicarbonyl precursor is the most direct path to ensure regioselectivity.

Development of Sustainable and Green Chemistry Protocols for Synthesis

In recent years, significant effort has been directed towards developing environmentally benign and sustainable methods for quinoxaline synthesis, moving away from hazardous solvents, harsh conditions, and toxic catalysts. nih.govijirt.orgbenthamdirect.comresearchgate.net These green chemistry principles have been successfully applied to the synthesis of the quinoxaline scaffold.

Implementation of Green Solvents and Environmentally Benign Reaction Media

A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives.

Water : Water has been employed as a green solvent for quinoxaline synthesis. One method describes the reaction of o-phenylenediamines and phenacyl bromides in water at 80 °C without the need for a catalyst. nih.gov Another protocol uses copper oxide nanoparticles (CuO NPs) as a catalyst in water at a mild temperature of 40 °C. tandfonline.com

Ethanol : Ethanol and aqueous ethanol are frequently used as green solvents. nih.gov Catalyst-free protocols have been developed using ethanol under reflux conditions. nih.gov

Polyethylene Glycol (PEG-400) : PEG-400 has been utilized as a non-toxic, recyclable, and water-soluble reaction medium for synthesizing quinoxaline derivatives at room temperature without a catalyst. ripublication.com

Solvent-Free Conditions : Some of the most sustainable protocols eliminate the solvent entirely. Microwave-assisted synthesis, for example, can be performed under solvent-free conditions, significantly reducing waste. udayton.edu

A notable green synthesis of this compound involves using recyclable alumina-supported heteropolyoxometalates as catalysts. nih.gov This method proceeds efficiently at room temperature in a solvent like toluene, offering high yields and easy catalyst recovery. nih.govevitachem.com

CatalystSolventTemperature (°C)TimeYield (%)Reference
AlCuMoVPToluene252 h92 nih.gov
AlFeMoVPToluene252 h80 nih.gov
CuO NPsWater4030 min85 tandfonline.com
None (Catalyst-free)EthanolReflux-70-85 nih.gov
None (Catalyst-free)PEG-400Room Temp28-78 minGood ripublication.com
This table presents various catalytic systems and conditions for the synthesis of quinoxaline derivatives, highlighting green and sustainable approaches.

Energy-Efficient Synthetic Techniques

Reducing energy consumption is another key principle of green chemistry, addressed by using methods that accelerate reactions under milder conditions.

Microwave-Assisted Synthesis : Microwave irradiation dramatically reduces reaction times from hours to minutes and often increases yields compared to conventional heating. benthamdirect.comudayton.edu This technique has been successfully applied to quinoxaline synthesis, frequently under solvent-free conditions, which further enhances its green credentials. udayton.eduevitachem.com

Ultrasound-Assisted Synthesis : The use of ultrasound promotes reactions through cavitation effects, which enhance mass transfer and reaction rates. This method allows for the synthesis of quinoxalines with high purity under mild conditions. ijirt.orgbenthamdirect.com

Room Temperature Synthesis : The development of highly active catalysts, such as heteropolyoxometalates supported on alumina, enables the synthesis of this compound to proceed at room temperature. nih.govevitachem.com This eliminates the need for heating, saving energy and simplifying the experimental setup.

TechniqueConditionsAdvantagesReference
Microwave IrradiationSolvent-free, 5 minutesRapid synthesis, high efficiency, reduced waste udayton.eduevitachem.com
Ultrasound IrradiationMild conditionsEnhanced reaction rates, high purity ijirt.orgbenthamdirect.com
Catalysis at Room TempAlumina-supported heteropolyoxometalatesEnergy efficient, mild conditions, high yield nih.govevitachem.com
This table summarizes energy-efficient techniques used in the synthesis of quinoxaline derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Adamantan 1 Yl Quinoxaline

Spectroscopic Elucidation Techniques

A suite of spectroscopic methods is employed to piece together the molecular puzzle of 2-(adamantan-1-yl)quinoxaline, each providing unique insights into its structural and electronic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in assigning the positions of hydrogen and carbon atoms, respectively. While specific spectral data for the parent compound is not detailed in the provided results, related structures offer a glimpse into the expected chemical shifts. For instance, in derivatives like N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, the adamantane (B196018) protons typically appear as multiplets in the upfield region of the ¹H NMR spectrum. researchgate.net Similarly, for adamantane-containing 1,2,4-triazoles, the adamantane protons resonate at approximately 1.47–1.89 ppm. csic.es The aromatic protons of the quinoxaline (B1680401) ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, as seen in various quinoxaline derivatives. mdpi.comnih.gov The distinct signals and their multiplicities in both ¹H and ¹³C NMR spectra allow for the unambiguous confirmation of the connectivity between the adamantane and quinoxaline moieties.

Table 1: Representative NMR Data for Adamantane and Quinoxaline Moieties

Nucleus Moiety Expected Chemical Shift (ppm)
¹H Adamantane 1.4 - 2.0
¹H Quinoxaline 7.0 - 9.0
¹³C Adamantane 25 - 40
¹³C Quinoxaline 120 - 160

Note: These are general ranges and can vary based on substitution and solvent.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Moiety Expected Wavenumber (cm⁻¹)
C-H Stretch Adamantane 2850 - 3000
C-H Bend Adamantane 1350 - 1470
C=N Stretch Quinoxaline 1620 - 1550
C=C Stretch (Aromatic) Quinoxaline 1600 - 1450

Note: These are approximate ranges and can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. mdpi.com For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₈H₂₀N₂. This technique is crucial for distinguishing the target compound from any potential isomers or byproducts with the same nominal mass. Several studies on related quinoxaline and adamantane derivatives have utilized HRMS to verify their synthesized structures. mdpi.comnih.govrsc.orgresearcher.life

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. The quinoxaline ring system is the primary chromophore in this compound. Quinoxaline derivatives typically exhibit absorption maxima in the UV region, with the specific wavelengths and intensities being influenced by substituents. beilstein-journals.orgresearchgate.netsemanticscholar.org The introduction of the adamantyl group, while not a chromophore itself, can subtly influence the electronic properties of the quinoxaline moiety. Some quinoxaline derivatives are known to be fluorescent, and the presence of the bulky adamantane group could affect the fluorescence quantum yield and lifetime. nih.gov Studies on other quinoxaline-based fluorophores have shown that their emission properties can be sensitive to the solvent environment. beilstein-journals.orgresearchgate.netsemanticscholar.org

Table 3: Photophysical Data for Representative Quinoxaline Derivatives

Derivative Type Absorption λmax (nm) Emission λmax (nm)
Substituted Quinoxalines ~290 - 450 ~400 - 600
Donor-Substituted Quinoxalines ~400 - 500 ~500 - 650

Note: The specific photophysical properties of this compound would require experimental determination.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry. For this compound, an X-ray crystal structure would reveal the precise orientation of the adamantyl group relative to the quinoxaline plane. Studies on numerous adamantane and quinoxaline derivatives have successfully employed X-ray crystallography to elucidate their structures. researchgate.netcsic.escymitquimica.comnih.govnih.govresearchgate.net

Analysis of Crystal Packing and Supramolecular Interactions

Table 4: Common Supramolecular Interactions in Adamantane and Quinoxaline Containing Crystals

Interaction Type Description
C-H···π Interaction between a C-H bond and the electron cloud of an aromatic ring.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
N-H···O/N Hydrogen Bonds Present in derivatives with appropriate functional groups.

Note: The specific interactions present in the crystal structure of this compound would be determined by X-ray diffraction analysis.

Conformational Analysis and Geometrical Parameters in the Crystalline State

The spatial arrangement and precise geometry of this compound in the solid state are defined by the interplay of the rigid adamantane cage and the planar quinoxaline ring system. While specific crystallographic data for this exact compound is not publicly available, a comprehensive understanding of its likely conformation and geometrical parameters can be inferred from the crystal structures of closely related adamantane-substituted heterocyclic compounds.

In the crystalline state, the bulky, three-dimensional adamantane group is expected to be positioned relative to the flat quinoxaline ring in a way that minimizes steric hindrance. The connection is through a single C-C bond between the tertiary carbon of the adamantane and the C2 position of the quinoxaline ring. The rotational freedom around this bond is the primary determinant of the molecule's conformation.

Studies on analogous structures, such as 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole and 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione, reveal that the adamantane moiety orients itself to reduce steric clash with the adjacent heterocyclic ring. nih.govcsic.es In these structures, the plane of the heterocyclic ring often bisects the adamantanyl residue. csic.es A key parameter is the dihedral angle between the plane of the heterocyclic ring and a plane defined by the adamantane cage. For instance, in 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, the benzene (B151609) ring is inclined relative to the oxadiazole ring by a dihedral angle of 10.44 (8)°. psu.edu In another related structure, the phenyl and triazole rings are almost perpendicular, with a dihedral angle of 89.5 (2)°. csic.es For this compound, a significant twist is anticipated, placing the adamantane group in a staggered orientation relative to the quinoxaline ring to alleviate steric strain between the adamantane protons and the protons on the quinoxaline ring.

The internal geometry of the adamantane cage itself is expected to remain largely undistorted from its ideal tetrahedral symmetry, with C-C bond lengths and C-C-C bond angles adhering to standard values for sp³-hybridized carbon. Similarly, the quinoxaline ring system is anticipated to be essentially planar, with bond lengths and angles consistent with those of other quinoxaline derivatives.

Table 1: Expected Geometrical Parameters for this compound in the Crystalline State (Inferred from Analogous Structures)

ParameterExpected Value/RangeReference Moiety
Adamantane C-C Bond Length~1.54 ÅAdamantane
Adamantane C-C-C Bond Angle~109.5°Adamantane
Quinoxaline RingPlanarQuinoxaline
C(adamantane)-C(quinoxaline) Bond Length~1.51 Å-
Dihedral Angle (Adamantane-Quinoxaline)Significant twist expected-

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information on how a material's properties change with temperature.

Thermogravimetric Analysis (TGA)

The resulting TGA curve would plot mass percentage against temperature. For this compound, it is expected to be thermally stable up to a relatively high temperature due to the inherent stability of both the adamantane cage and the quinoxaline aromatic system. The TGA curve would likely show a stable baseline with no significant mass loss until the onset of thermal decomposition. The decomposition may occur in a single or multiple steps, which would be indicated by sharp drops in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperature at which the rate of mass loss is maximal. mdpi.com

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.comtainstruments.com This technique is used to identify thermal transitions such as melting, crystallization, and solid-solid phase transitions. torontech.com

A DSC thermogram of this compound would reveal its melting point, which is expected to be sharp and well-defined for a pure crystalline solid. The melting point is observed as an endothermic peak on the DSC curve, and the area under this peak corresponds to the enthalpy of fusion. researchgate.net For instance, a DSC thermogram of a related quinoxaline derivative showed an endothermic event with an onset temperature of approximately 139°C. google.com

Furthermore, the adamantane moiety itself is known to undergo a solid-solid polymorphic transition from a face-centered cubic to a body-centered tetragonal lattice at around -65 °C. tainstruments.com This transition is reversible and would be observable in the DSC curve of this compound as a lower-temperature endothermic peak upon heating and an exothermic peak upon cooling. The presence and characteristics of this transition can provide insight into the molecular mobility of the adamantane cage within the crystal lattice.

Table 2: Expected Thermal Analysis Data for this compound

Analysis TechniqueExpected ObservationSignificance
TGAHigh decomposition temperatureIndicates good thermal stability
DSCSharp endothermic peakCorresponds to the melting point
DSC (sub-ambient)Reversible endothermic/exothermic peak around -65°CIndicates the solid-solid phase transition of the adamantane moiety

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. semanticscholar.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. koreascience.kr

An MD simulation of this compound could be used to:

Explore Conformational Flexibility: Analyze the rotation around the single bond connecting the adamantane and quinoxaline moieties and the flexibility of the entire structure at a given temperature.

Simulate Interactions: Model how the molecule interacts with solvent molecules or with a biological target, such as the active site of an enzyme. This is particularly relevant in drug design, where understanding the stability of a ligand-protein complex is crucial. semanticscholar.orgkoreascience.kr

Predict Bulk Properties: For a large number of molecules, MD can be used to predict properties of the material in its condensed phase.

Conformational Landscape Exploration and Dynamics

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the rigid adamantane cage to the planar quinoxaline ring system. The adamantane group, due to its bulky and inflexible cage structure, imposes significant steric constraints. rsc.orgmdpi.com The quinoxaline moiety itself is largely planar, although minor deviations can occur depending on substituents and crystal packing forces. nih.goviucr.org

Computational modeling, such as Density Functional Theory (DFT), can predict the most stable conformation (the global minimum on the potential energy surface) and the energy barriers to rotation around the C-C bond. The dynamics of this rotation dictate how the molecule presents its different faces for intermolecular interactions. While specific dynamic simulations for this compound are not extensively documented in the reviewed literature, studies on related adamantane-substituted heterocycles show that the adamantyl group's orientation is a critical factor in determining crystal packing and interaction motifs. csic.es

Investigation of Intermolecular Interactions in Solution and Condensed Phases

In the condensed phase (i.e., the solid state), the interactions between molecules of this compound are multifaceted. The large, non-polar surface of the adamantane cage leads to a predominance of van der Waals forces, specifically numerous hydrogen-hydrogen (H···H) contacts. nih.govmdpi.com The quinoxaline ring, with its aromatic system and nitrogen atoms, contributes to more specific interactions.

These interactions typically include:

C-H···N hydrogen bonds: Where hydrogen atoms from the adamantane cage or the quinoxaline's benzene ring interact with the nitrogen atoms of a neighboring quinoxaline ring. nih.goviucr.org

π-π stacking: The planar quinoxaline rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and dispersion forces. nih.govtandfonline.com

C-H···π interactions: Hydrogen atoms from the adamantyl group can interact with the electron-rich face of the quinoxaline aromatic system. tandfonline.com

In solution, the molecule's behavior is dictated by its amphiphilic nature. The bulky, hydrophobic adamantane moiety reduces solubility in polar solvents, while the quinoxaline ring, with its nitrogen lone pairs capable of hydrogen bonding, provides some affinity for polar environments.

Mechanistic Studies of Reactions and Transformations

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions involving this compound.

Elucidation of Nucleophilic Substitution of Hydrogen (SNH) Pathways

The quinoxaline ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. The Nucleophilic Substitution of Hydrogen (SNH) is a key reaction for functionalizing such heterocycles. Theoretical studies on related 2-substituted quinoxalines suggest that the reaction proceeds via an addition-elimination mechanism.

The proposed pathway involves:

Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom of the quinoxaline ring, typically the C3 position, forming a σH-adduct intermediate. The presence of the bulky adamantane group at the C2 position likely directs the attack to C3 due to steric hindrance.

Hydrolysis/Oxidation: The intermediate then undergoes a process, often involving an oxidizing agent or hydrolysis, to eliminate a hydride ion (H⁻) and re-aromatize the ring system, resulting in the final substituted product.

Computational modeling can map the reaction energy profile, identifying transition states and intermediates to determine the kinetic and thermodynamic favorability of different pathways.

Theoretical Examination of Catalyzed Reaction Mechanisms

While specific theoretical examinations of catalyzed reactions for this compound are not detailed in the available literature, computational studies on similar systems highlight the methodologies used. For instance, DFT calculations have been employed to understand the role of quinoxaline-based ligands in transition-metal-catalyzed reactions, such as the copper-catalyzed hydroboration of alkenes. researchgate.net In such studies, researchers model the entire catalytic cycle, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination steps. These calculations reveal the influence of the ligand's electronic and steric properties—such as those conferred by the adamantyl and quinoxaline moieties—on the catalyst's activity and selectivity. researchgate.netsoton.ac.uk

Quantitative Structure-Property Relationship (QSPR) Studies for Material Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its macroscopic properties. nih.govhanyang.ac.kr For this compound, QSPR could be used to predict various material attributes without the need for extensive experimental synthesis and testing.

The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and topological information about the molecule. These descriptors are then used to build a mathematical model that predicts a property of interest. For quinoxaline derivatives, QSPR has been successfully applied to predict properties like corrosion inhibition efficiency. hanyang.ac.krresearchgate.net

Table 1: Examples of Molecular Descriptors Used in QSPR Studies for Quinoxaline Derivatives. researchgate.netnih.gov
Descriptor ClassDescriptor NameDescription
ElectronicEHOMO (Energy of Highest Occupied Molecular Orbital)Indicates the tendency to donate electrons.
ElectronicELUMO (Energy of Lowest Unoccupied Molecular Orbital)Indicates the ability to accept electrons.
ElectronicDipole Moment (µ)Measures the overall polarity of the molecule.
StructuralMolecular Weight (MW)The mass of one mole of the substance.
StructuralPolar Surface Area (PSA)Sum of surfaces of polar atoms; relates to solubility and permeability.
TopologicalWiener IndexA distance-based index related to molecular branching.

Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis

Topological analysis methods provide a detailed picture of electron density distribution and intermolecular forces, which are crucial for understanding the solid-state architecture and material properties of this compound.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. nih.govmdpi.comresearchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can characterize and quantify the strength and nature of both covalent and non-covalent interactions, such as hydrogen bonds and van der Waals contacts. Studies on adamantane-containing molecules have used QTAIM to confirm the presence and estimate the energy of weak C-H···N and H···H interactions that stabilize the crystal structure. nih.govrsc.org

Conclusion

Applications in Advanced Materials Science and Catalysis

Organic Electronic and Optoelectronic Materials

The strategic functionalization of organic molecules is a cornerstone of developing next-generation electronic and optoelectronic devices. The introduction of the sterically demanding adamantane (B196018) group to the quinoxaline (B1680401) scaffold in 2-(ADAMANTAN-1-YL)QUINOXALINE offers a promising avenue to fine-tune the performance of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

In the realm of OLEDs, the performance and stability of the emissive materials are paramount. The bulky adamantane group in quinoxaline-based emitters can play a crucial role in mitigating detrimental intermolecular interactions that often lead to luminescence quenching in the solid state. By enforcing spatial separation between adjacent molecules, the adamantane moiety can suppress non-radiative decay pathways, thereby enhancing the photoluminescence quantum yield.

Recent research has highlighted the benefits of incorporating bulky adamantane units into multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters. This approach effectively mitigates intermolecular π–π stacking and aggregation-caused quenching, which are significant challenges for planar MR-TADF molecules. The introduction of adamantane's large spatial hindrance leads to materials with high quantum efficiencies and narrowband emission, which are highly desirable for display applications. rsc.org For instance, an MR-TADF molecule modified with adamantane, named BN-Ad, exhibited a maximum external quantum efficiency (EQE) of 32.3% with a narrow full width at half maximum (FWHM) of just 35 nm. rsc.org Even at high doping concentrations, the efficiency remained high, demonstrating the effectiveness of the adamantane group in preventing aggregation. rsc.org

Another study on a pure-green MR emitter, Ada-ICzBN, which incorporates an adamantane moiety, demonstrated remarkable operational stability and high efficiency in OLEDs. The three-dimensional steric hindrance of the adamantane group helped maintain narrowband emission even in highly doped films. The resulting OLED achieved a maximum EQE of 31.9% and an exceptionally long operational lifetime. chemrxiv.org

These findings suggest that this compound could serve as a valuable component in luminescent systems, potentially as a host material or as a building block for advanced emitters where control over intermolecular interactions is critical for achieving high performance.

Table 1: Performance of Adamantane-Modified Emitters in OLEDs

Emitter Maximum External Quantum Efficiency (EQE) Emission Peak Full Width at Half Maximum (FWHM)
BN-Ad 32.3% 500 nm 35 nm

In the field of organic photovoltaics, the design of donor and acceptor materials with optimized morphology and electronic properties is crucial for achieving high power conversion efficiencies (PCEs). The introduction of bulky side groups, such as adamantane, can influence the molecular packing and thin-film morphology of the active layer in OSCs, which in turn affects charge separation and transport. While direct studies on this compound in OSCs are not extensively reported, the principles of using sterically bulky groups to control morphology are well-established. For instance, modifying small molecule acceptors with adamantyl side chains has been shown to enhance the thermal stability of organic solar cells. researchgate.net

These results suggest that the adamantyl group in this compound could be leveraged to improve the performance and stability of quinoxaline-based dyes and donor materials in both OSCs and DSSCs.

Table 2: Photovoltaic Performance of DSSCs with Adamantyl-Modified Dyes

Dye Power Conversion Efficiency (PCE) Short-circuit Current (Jsc) Open-circuit Voltage (Voc) Fill Factor (FF)

Quinoxaline derivatives are known for their electron-deficient nature, making them promising candidates for n-type semiconductors in OFETs. The performance of an OFET is highly dependent on the molecular packing and orbital overlap between adjacent molecules in the solid state. The bulky and rigid structure of the adamantane group in this compound is expected to have a significant impact on these properties.

The steric hindrance of the adamantyl substituent can influence the intermolecular arrangement, potentially leading to well-ordered packing motifs that are favorable for charge transport. While specific studies on the OFET performance of this compound are limited, research on related quinoxaline-based polymers has shown that the introduction of bulky side chains can be a viable strategy to tune the charge transport properties. The interplay between the electron-withdrawing quinoxaline core and the insulating, sterically demanding adamantane group could lead to materials with balanced electron mobility and good environmental stability. Further investigation into the thin-film characteristics and charge transport properties of this compound is warranted to fully assess its potential in OFET applications.

The unique combination of a planar aromatic chromophore (quinoxaline) and a bulky aliphatic cage (adamantane) in this compound makes it an interesting candidate for photonic applications. The adamantane group can be used to control the aggregation behavior of the chromophore, which is crucial for applications where specific optical properties in the solid state are desired.

For instance, adamantane-containing polymers have been shown to exhibit excellent optical transparency. rsc.org This property, combined with the luminescent characteristics of the quinoxaline core, could be beneficial for the development of materials for optical waveguides or active layers in photonic devices. Furthermore, the concept of photonic crystals, which are materials with a periodic variation in their refractive index, has been explored with polymer-based systems. The ability of block copolymers to self-assemble into ordered nanostructures provides a pathway to creating polymeric photonic crystals. mit.edu While not directly demonstrated for this compound, its incorporation into polymer architectures could offer a way to introduce a high refractive index contrast due to the different nature of the aromatic and aliphatic components, which is a key requirement for photonic bandgap materials.

Polymeric Materials and Nanotechnology Building Blocks

The covalent incorporation of this compound into polymeric structures opens up possibilities for creating novel materials with tailored properties for a range of applications, from high-performance plastics to advanced nanomaterials.

The synthesis of polymers containing both adamantane and quinoxaline moieties can be approached through several synthetic strategies. One common method involves the polymerization of monomers that already contain the adamantyl group. For example, adamantane-containing methacrylate (B99206) polymers have been synthesized via free radical copolymerization. researchgate.net Similarly, polyimides with adamantane units in the polymer backbone have been prepared from adamantane-containing diamines. rsc.org

In the case of this compound, it could potentially be functionalized to act as a monomer in various polymerization reactions. For instance, the introduction of polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, onto the quinoxaline ring would allow for its incorporation into conjugated polymer backbones. Alternatively, the synthesis of di-functionalized quinoxaline monomers bearing adamantyl substituents could lead to the formation of polyquinoxalines with bulky side groups.

The incorporation of the adamantane group is expected to enhance the thermal stability, and mechanical properties of the resulting polymers. The rigid and bulky nature of adamantane can restrict polymer chain mobility, leading to higher glass transition temperatures (Tg) and improved thermal decomposition temperatures. researchgate.net These properties are highly desirable for applications requiring robust and durable materials. Furthermore, the adamantane moiety can serve as a building block in nanotechnology, for example, in the construction of polymer-based nanoparticles or as a guest molecule in host-guest systems with cyclodextrins for the development of responsive materials. nih.gov

Role in the Self-Assembly of Molecular Crystals

The self-assembly of molecules into well-defined crystalline structures is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. The constituent parts of this compound are expected to play distinct roles in directing this process. While specific studies on the crystal structure of this compound are not extensively detailed, insights can be drawn from related adamantyl- and quinoxaline-containing compounds.

The planar quinoxaline ring is capable of participating in π-π stacking interactions, a common motif in the crystal engineering of aromatic compounds. For instance, quinoxaline-embedded polyacenoquinone esters have been shown to self-assemble into face-to-face π-stacks nih.gov. In the crystal structure of a related molecule, 4-(adamantan-1-yl)-2-(4-fluorophenyl)quinoline, molecules are stacked into chains through offset π–π interactions between the aromatic rings of adjacent molecules nih.gov.

Table 1: Interactions in Adamantyl-Aromatic Crystal Structures

Interaction TypeParticipating MoietyRole in Self-AssemblyExample from Related Compounds
π-π StackingQuinoxaline RingDirects the formation of stacked columnar or layered structures.Face-to-face stacking in quinoxaline-embedded esters nih.gov; offset stacking in adamantyl-quinolines nih.gov.
Steric HindranceAdamantane CageControls intermolecular spacing and prevents dense packing, potentially creating porous structures.Influences valence angles and mutual orientation of moieties in the crystal lattice nih.gov.
Van der Waals ForcesAdamantane CageContribute significantly to the overall lattice energy and stability of the crystal.General interaction for bulky aliphatic groups.
Weak C-H···X InteractionsBoth MoietiesCan form weak hydrogen bonds that further stabilize the crystal packing.C—H⋯F interactions link molecules into dimers in 4-(adamantan-1-yl)-2-(4-fluorophenyl)quinoline nih.gov.

Design of Cavitands and Molecular Recognition Systems

Cavitands are synthetic host molecules with enforced cavities of molecular dimensions that are central to the field of supramolecular chemistry and molecular recognition unipr.it. The quinoxaline unit has proven to be an exceptional building block for constructing these molecular containers, known as tetraquinoxaline cavitands (QxCav). These hosts are typically prepared by reacting a resorcinarene (B1253557) scaffold with dichloroquinoxaline moieties unipr.it.

The resulting cavitand possesses a deep, hydrophobic, and π-rich cavity, making it suitable for encapsulating small molecule guests unipr.it. A key feature of quinoxaline walls is their conformational flexibility; they can fluctuate between an open "kite" conformation and a closed, receptive "vase" form unipr.itgoogle.com. This dynamic behavior is crucial for the uptake and release of guest molecules.

The incorporation of bulky groups like adamantane onto the quinoxaline walls or the guest molecule can strongly influence the host-guest binding affinity through steric and hydrophobic interactions. The design of these systems focuses on achieving high selectivity for specific guests.

Key Research Findings:

Metal Coordination: The nitrogen atoms on the quinoxaline panels can coordinate with metal ions, such as Palladium(II) (Pd(II)). This metal binding can rigidify the cavitand, stabilizing the "vase" conformation and enhancing the binding of hydrophobic guests nih.govnih.gov.

Selective Sensing: Rigidified quinoxaline cavitands have been developed for the selective detection of atmospheric pollutants like Benzene (B151609), Toluene (B28343), Ethylbenzene, and Xylene (BTEX) google.com. The size and shape of the cavitand's cavity can be tuned to achieve selectivity for specific analytes. For example, a cavitand with a wider cavity (QxBoxEt) shows higher selectivity for xylenes, while one with a smaller cavity (QxBoxMe) has a better affinity for benzene google.com.

Solid-Gas Interface: The efficiency of guest uptake can be significantly enhanced by immobilizing the quinoxaline cavitands onto silica (B1680970) gel particles, allowing for complexation at the gas-solid interface rsc.org.

Table 2: Examples of Quinoxaline Cavitands and Their Guests

Cavitand TypeKey Structural FeatureGuest MoleculesApplication
Water-Soluble QxCavFunctionalized for aqueous solubility.Alkanes, alcohols, acids, diols (up to C12) nih.govnih.gov.Molecular recognition in water.
Organic-Soluble QxCavSoluble in organic solvents.Alkanes, amphiphilic guests nih.gov.Host-guest studies in non-polar media.
Pd(II)-Stabilized QxCavPd(II) bridges adjacent quinoxaline panels, rigidifying the structure nih.govnih.gov.Enhanced binding of hydrophobic and water-soluble guests nih.gov.Enhanced molecular recognition and reaction vessels.
Rigid QxBox CavitandsConformationally blocked structure.Benzene, Toluene, Ethylbenzene, Xylenes (BTEX) google.com.Selective sensing of atmospheric pollutants.

Catalytic Applications and Ligand Design

The quinoxaline scaffold is a versatile platform in catalysis, serving both as a core structure for ligands in metal-catalyzed reactions and as a building block in organocatalysis. The nitrogen atoms of the pyrazine (B50134) ring can coordinate to metal centers, while the aromatic system can be functionalized to modulate electronic and steric properties.

Integration as Ligands in Metal-Catalyzed Reactions

The lone pair of electrons on the nitrogen atoms makes the quinoxaline moiety a classic N-heterocyclic ligand for transition metals. The integration of this compound as a ligand in metal catalysis leverages this property. The adamantyl group serves as a bulky substituent, a common strategy in ligand design to create a sterically demanding environment around the metal center. This can influence the coordination number, geometry, and reactivity of the metal complex, often leading to enhanced selectivity (e.g., regioselectivity or enantioselectivity) in catalytic transformations.

While specific catalytic applications of a this compound-metal complex are an area of ongoing research, the principle is well-established with related structures. For example, the quinoxaline walls of cavitands have been shown to bind effectively to Pd(II) centers, demonstrating the coordinating ability of this heterocycle nih.govnih.gov. The development of quinoxaline synthesis often focuses on sustainable, metal-free methods, but the products themselves are prime candidates for use in subsequent metal-catalyzed processes nih.gov.

Exploration in Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions beilstein-journals.org. While the this compound molecule itself is not intrinsically catalytic, it represents a valuable scaffold for the design of new organocatalysts. The field of asymmetric organocatalysis has grown into a major pillar of chemical synthesis, alongside metal catalysis and biocatalysis beilstein-journals.org.

The design of an organocatalyst based on this structure could involve:

Functionalization: Attaching known catalytically active groups (e.g., proline, thiourea, or primary/secondary amines) to the quinoxaline ring.

Chiral Scaffolding: Using the quinoxaline as a rigid backbone to hold catalytic groups in a specific three-dimensional arrangement, which is crucial for asymmetric catalysis.

Steric Control: Employing the adamantyl group to create a defined chiral pocket around the active site, thereby controlling the approach of reactants and influencing the stereochemical outcome of the reaction.

The combination of a rigid aromatic platform and a bulky chiral or achiral group is a common theme in the design of effective organocatalysts mdpi.com. Therefore, this compound serves as a promising starting point for the development of novel catalysts in this rapidly advancing field.

Corrosion Inhibition Capabilities

Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors, particularly for mild steel in acidic environments such as hydrochloric acid (HCl) solutions researchgate.netresearchgate.net. Corrosion is an electrochemical process that causes significant economic losses, and organic inhibitors are a practical solution researchgate.netlew.ro.

The effectiveness of these inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium researchgate.netlew.roijirset.com. The mechanism of action for quinoxaline-based inhibitors involves several key features:

Adsorption Centers: The quinoxaline molecule contains nitrogen heteroatoms with lone pairs of electrons and an aromatic ring with delocalized π-electrons. These act as adsorption centers.

Electron Donation/Acceptance: The organic molecule can donate electrons from its highest occupied molecular orbital (HOMO) to the unoccupied d-orbitals of the iron surface, forming a coordinate covalent bond. It can also accept electrons from the metal into its lowest unoccupied molecular orbital (LUMO) to form feedback bonds lew.ro.

Protective Barrier: The adsorbed layer blocks the active sites for corrosion, inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying them as mixed-type inhibitors researchgate.netijirset.com.

The presence of the bulky, hydrophobic adamantyl group in this compound is expected to enhance its inhibitory performance by increasing the surface coverage on the metal, thereby providing a more effective barrier against the corrosive environment. Studies on various quinoxaline derivatives have shown high inhibition efficiencies.

Table 3: Performance of Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl

Inhibitor CompoundConcentrationInhibition Efficiency (%)Adsorption IsothermInhibition Type
1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX)10⁻³ M92% researchgate.netLangmuir researchgate.netMixed researchgate.net
3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX)10⁻³ M89% researchgate.netLangmuir researchgate.netMixed researchgate.net
1,4-dihydroquinoxaline-2,3-dione (DHQD)HighIncreases with concentration ijirset.comLangmuir ijirset.comMixed ijirset.com
1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP)HighHighest among three derivatives tested researchgate.netFrumkin researchgate.netNot specified

Chemical Sensing and Switchable Materials

Quinoxalines are π-deficient aromatic heterocycles, a property that makes them attractive components in functional materials for electronics and sensing researchgate.net. Their electron-accepting nature allows them to be used in donor-acceptor (D-A) architectures, which are fundamental to many organic electronic materials rsc.org. Quinoxaline-based materials have found applications as organic semiconductors, electroluminescent materials, and chemical sensors researchgate.netbeilstein-journals.orgnih.gov.

The combination of a quinoxaline core with other chromophores can lead to materials with stimuli-responsive properties. For example, D-A-D molecules incorporating a diphenylquinoxaline core have been synthesized that exhibit high-contrast, reversible fluorescence switching in the solid state in response to mechanical grinding (piezofluorochromism) or heating (thermochromism) rsc.org. This switching behavior is attributed to a solid-state phase transition between different molecular packing modes rsc.org.

In the context of chemical sensing, the ability of quinoxaline-based hosts to selectively bind analytes can be coupled with a signal transduction mechanism. As mentioned previously, rigid quinoxaline cavitands are used to selectively pre-concentrate aromatic pollutants from the air for detection google.com. The binding event can, in principle, be designed to trigger a change in an optical or electronic signal. The structural diversity of quinoxalines allows for fine-tuning of their electronic properties to optimize performance for specific applications, such as n-type transistors or non-fullerene acceptors in organic solar cells beilstein-journals.orgnih.gov. The adamantyl substituent can be used to improve processability and control the solid-state morphology of these materials, which is critical for device performance.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Efficient Synthetic Pathways for 2-(Adamantan-1-yl)quinoxaline

The classical synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govmtieat.org For this compound, this would traditionally involve the reaction of o-phenylenediamine (B120857) with an adamantyl-containing α-dicarbonyl precursor, such as 1-(adamantan-1-yl)ethane-1,2-dione. While effective, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Emerging strategies aim to improve reaction conditions and yields through innovative catalytic systems. nih.gov The exploration of heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, could offer advantages like milder reaction temperatures, reduced reaction times, and catalyst recyclability. nih.gov Furthermore, green chemistry approaches, utilizing solvents like water or employing microwave-assisted synthesis, are promising avenues for reducing the environmental impact of the production process. The development of one-pot, multi-component reactions represents another frontier, potentially streamlining the synthesis from simpler, readily available starting materials. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Pathways for this compound
Synthetic MethodKey PrecursorsPotential Catalysts/ConditionsAnticipated Advantages
Classical Condensationo-Phenylenediamine, Adamantyl-α-dicarbonylAcid catalysis (e.g., Acetic Acid), High TemperatureWell-established, reliable
Heterogeneous Catalysiso-Phenylenediamine, Adamantyl-α-dicarbonylAlumina-supported catalysts, Nickel nanoparticlesCatalyst reusability, milder conditions, improved yields nih.gov
Green Synthesiso-Phenylenediamine, Adamantyl-α-dicarbonylMicrowave irradiation, aqueous mediaReduced reaction times, environmentally friendly
Oxidative Couplingo-Phenylenediamine, Adamantyl-alkyne/alkeneMetal catalysts (e.g., Copper, Iron)Alternative precursors, potential for C-H activation

Advanced Functionalization for Tailored Material Properties

The this compound scaffold offers multiple sites for chemical modification, enabling the fine-tuning of its physicochemical properties for specific applications. Advanced functionalization can be targeted at either the quinoxaline (B1680401) ring system or the adamantane (B196018) cage.

Direct C-H functionalization of the quinoxaline core, a strategy that has been successfully applied to related quinoxalin-2(1H)-ones, could introduce a wide array of substituents (e.g., alkyl, aryl, halogen groups) at specific positions. nih.govmdpi.com Such modifications would directly influence the molecule's electronic properties, including its HOMO/LUMO energy levels, absorption/emission spectra, and charge transport capabilities.

Simultaneously, the adamantane moiety can be functionalized, typically via radical or carbocation intermediates at its tertiary bridgehead carbons. researchgate.netrsc.org Introducing polar or reactive groups onto the adamantane cage could enhance solubility, provide handles for polymerization, or alter the molecule's self-assembly behavior without significantly disturbing the electronic core of the quinoxaline system.

Table 2: Strategies for Advanced Functionalization
Functionalization SitePotential Reaction TypeFunctional Groups to IntroduceTailored Property
Quinoxaline Ring (e.g., C3 position)Direct C-H Arylation/AlkylationPhenyl, Thienyl, PyridylModified electronic properties, extended π-conjugation
Quinoxaline Ring (Benzene portion)Electrophilic Aromatic Substitution-NO₂, -Br, -SO₃HTuned electron-withdrawing character, synthetic handles
Adamantane CageBridgehead Halogenation-Cl, -Br, -IPrecursor for further substitution (e.g., -OH, -NH₂)
Adamantane CageRadical C-H FunctionalizationAlkynes, Carbonyls, Arenes rsc.orgIncreased steric bulk, altered solubility, polymerization points

Integration into Complex Supramolecular Architectures and Frameworks

The unique topology of this compound, combining a planar aromatic unit with a three-dimensional aliphatic cage, makes it an exceptional building block for supramolecular chemistry. beilstein-journals.org The quinoxaline moiety can participate in π-π stacking and hydrogen bonding (via its nitrogen atoms), while the adamantane group can act as a rigid, space-filling component or engage in host-guest interactions. nih.govnih.gov

This compound is a prime candidate for use as a strut or linker in the construction of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). The nitrogen atoms of the quinoxaline ring can serve as coordination sites for metal ions in MOFs. The rigid and bulky nature of the adamantane group can be exploited to control the porosity, dimensionality, and guest-binding properties of the resulting framework, potentially leading to materials for gas storage, separation, or catalysis. In COFs, the molecule could be functionalized with reactive groups (e.g., boronic acids, amines) to form robust, porous, and crystalline polymeric networks.

Development of Next-Generation Advanced Materials with Enhanced Performance

The inherent properties of this compound suggest its potential for creating a new generation of high-performance materials. The adamantane group is known to impart exceptional thermal stability, rigidity, and processability to polymers. researchgate.net

Organic Electronics: By incorporating this molecule into conjugated polymers, either as a side chain or within the main chain, materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) could be developed. The bulky adamantane group could serve to disrupt intermolecular π-stacking, mitigating aggregation-caused quenching of fluorescence and improving the solid-state quantum efficiency of OLEDs. mtieat.org

High-Performance Polymers: Polymers containing the adamantyl-quinoxaline unit could exhibit high glass transition temperatures and excellent thermal and oxidative stability, making them suitable for applications in aerospace and as advanced engineering plastics.

Pharmaceuticals: The quinoxaline core is a known pharmacophore with a wide range of biological activities, including anticancer properties. nih.govmdpi.com The adamantane cage is often used in medicinal chemistry to improve a drug's pharmacokinetic profile by increasing its lipophilicity and metabolic stability. The hybrid structure of this compound could therefore serve as a scaffold for novel therapeutic agents. nih.gov

Deepening Mechanistic Understanding Through State-of-the-Art Computational Techniques

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental efforts. Density Functional Theory (DFT) can be employed to investigate its fundamental electronic and structural properties. researchgate.netasianpubs.org These calculations can determine the molecule's optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MESP), providing insights into its reactivity, charge transport characteristics, and potential for intermolecular interactions. researchgate.netasianpubs.org

Molecular dynamics (MD) simulations can model the self-assembly of these molecules into larger supramolecular structures, predicting how they might pack in a solid state or aggregate in solution. nih.gov For pharmaceutical applications, molecular docking studies can predict the binding affinity and mode of interaction with specific biological targets, such as enzymes or protein receptors. nih.govnih.gov These in silico methods can accelerate the design of new materials and drugs by allowing for the virtual screening of derivatives with enhanced properties before committing to their synthesis.

Table 3: Application of Computational Techniques
Computational MethodInformation GainedRelevance to Research Direction
Density Functional Theory (DFT)Optimized geometry, HOMO/LUMO energies, MESP, predicted reactivityGuiding synthetic functionalization, understanding electronic properties researchgate.netasianpubs.org
Time-Dependent DFT (TD-DFT)Simulated UV-Vis absorption and emission spectraDesigning molecules for optoelectronic applications
Molecular Dynamics (MD)Simulation of self-assembly, conformational analysis, solvation effectsPredicting supramolecular structures, understanding material morphology nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Quantification of non-covalent interactions (e.g., C-H···N)Analyzing crystal packing and stability of supramolecular frameworks mdpi.com
Molecular DockingPrediction of binding modes and affinities to biological targetsScreening for potential pharmaceutical applications nih.gov

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference
Pd-catalyzed coupling45–60Pd(OAc)₂, XPhos, 100°C, 24h
Nucleophilic aromatic substitution30–50K₂CO₃, DMF, 80°C, 12h

Q. Optimization strategies :

  • Use high-throughput screening to identify ideal solvent systems (e.g., DMF vs. THF).
  • Monitor reaction progress via TLC or LC-MS to minimize byproducts .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural identity of this compound?

Answer:
A combination of techniques ensures accurate characterization:

  • ¹H/¹³C NMR : Adamantane protons appear as sharp singlets (δ 1.6–2.1 ppm), while quinoxaline aromatic protons resonate at δ 7.8–8.5 ppm .
  • X-ray crystallography : Software like OLEX2 or SHELXL resolves adamantane’s rigid cage structure and quinoxaline planarity. For example, SHELXL refinement parameters (R < 0.05) ensure high confidence in bond angles and torsion angles .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 307.18 for C₁₈H₂₂N₂) .

Advanced: How should researchers address discrepancies in biological activity data across different assay systems for adamantane-quinoxaline derivatives?

Answer:
Contradictory results often arise from assay-specific variables:

  • Cellular vs. enzymatic assays : Adamantane’s hydrophobicity may enhance membrane permeability in cell-based assays but reduce solubility in enzymatic assays. Use DMSO concentrations ≤0.1% to mitigate solvent effects .
  • Validation steps :
    • Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization).
    • Perform solubility studies (e.g., dynamic light scattering) to confirm compound integrity .
    • Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity .

Advanced: What computational strategies predict the binding affinities of this compound analogs to biological targets?

Answer:

  • Molecular docking : Tools like AutoDock Vina model interactions with kinase ATP-binding pockets. Adamantane’s bulkiness may sterically hinder binding, requiring flexible side-chain sampling .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. For example, adamantane’s high logP (>4) correlates with improved blood-brain barrier penetration .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess adamantane’s stability in hydrophobic binding pockets .

Basic: What are the primary biological targets of adamantane-containing quinoxalines in pharmacological research?

Answer:
Key targets include:

  • Kinases : Adamantane’s rigidity mimics ATP-binding pocket residues in receptor tyrosine kinases (e.g., EGFR, VEGFR). IC₅₀ values range from 0.5–50 µM in kinase inhibition assays .
  • G-protein-coupled receptors (GPCRs) : Quinoxaline cores interact with adenosine A₁/A₃ receptors (Kᵢ ~50–440 nM) via π-π stacking .
  • Microtubules : Adamantane derivatives disrupt tubulin polymerization (EC₅₀ ~2–10 µM), validated via immunofluorescence .

Advanced: How does the adamantane substituent influence the pharmacokinetics of quinoxaline derivatives compared to other hydrophobic groups?

Answer:

  • ADME properties : Adamantane enhances metabolic stability (t₁/₂ > 6h in liver microsomes) but reduces aqueous solubility (<10 µM). Comparative studies show cyclooctane analogs have lower logP (~3.5) but faster clearance .
  • Toxicity : Adamantane’s low polar surface area (<80 Ų) may increase hepatotoxicity risks. Mitigate via prodrug strategies (e.g., phosphate esterification) .

Q. Table 2: Pharmacokinetic Comparison

GrouplogPSolubility (µM)t₁/₂ (h)
Adamantane4.28.56.8
Cyclohexyl3.815.24.2
Phenyl2.922.43.1

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(ADAMANTAN-1-YL)QUINOXALINE
Reactant of Route 2
2-(ADAMANTAN-1-YL)QUINOXALINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.